molecular formula C9H6FNS B1335396 4-(4-Fluorophenyl)-1,3-thiazole CAS No. 383145-29-7

4-(4-Fluorophenyl)-1,3-thiazole

Cat. No.: B1335396
CAS No.: 383145-29-7
M. Wt: 179.22 g/mol
InChI Key: OBHMTXKJVROLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms The presence of a fluorophenyl group at the 4-position of the thiazole ring imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the intermediate 4-fluorophenyl isothiocyanate. This intermediate then undergoes cyclization with α-haloketones to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound sulfoxide, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

4-(4-Fluorophenyl)-1,3-thiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl isocyanate
  • 4-Fluorophenylhydrazine
  • 4-Fluorophenylpiperazine

Uniqueness

4-(4-Fluorophenyl)-1,3-thiazole is unique due to the presence of both a fluorophenyl group and a thiazole ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in certain applications .

Biological Activity

4-(4-Fluorophenyl)-1,3-thiazole is a member of the thiazole family, which is known for its diverse biological activities. The compound's structure, characterized by the presence of a fluorophenyl group and a thiazole ring, contributes to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects based on recent research findings.

  • Molecular Formula : C10H7FN2OS
  • Molecular Weight : 224.24 g/mol
  • Appearance : Yellow crystalline powder

The thiazole ring enhances the compound's reactivity and interaction with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that derivatives of thiazole, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiazole derivatives against various pathogens:

CompoundActivity TypeMIC (μg/mL)Reference
1aAntifungal50
1bAntifungal100
1cAntibacterial100
1dAntifungal50

In particular, compounds containing the thiazole moiety demonstrated promising antifungal activity against Candida albicans and other fungal strains . The presence of electron-withdrawing groups like fluorine may enhance the lipophilicity and biological activity of these compounds.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. For instance, a series of thiazole carboxamide derivatives were synthesized and tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in cancer progression:

Compound ClassCOX Inhibition ActivityReference
Thiazole CarboxamidesModerate to High

Studies have shown that these compounds can selectively inhibit COX enzymes, leading to reduced tumor growth in various cancer models . Additionally, structure-activity relationship (SAR) studies revealed that modifications to the thiazole ring can significantly influence anticancer efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been explored in several studies. A notable investigation synthesized novel substituted thiazoles and evaluated their anti-inflammatory effects:

Compound ClassInhibition Zone (mm)Reference
Substituted Thiazoles12-18

These compounds exhibited moderate anti-inflammatory activity compared to standard drugs like ciprofloxacin. The presence of hydrophobic groups was found to enhance their anti-inflammatory properties .

Case Studies

Several case studies have been conducted to evaluate the biological activities of thiazole derivatives:

  • Antifungal Efficacy :
    • A study reported that certain thiazole derivatives were equipotent with standard antifungal treatments against Candida species, demonstrating their potential as alternative therapeutic agents .
  • Anticancer Mechanisms :
    • Research on aurora kinase inhibitors showed that specific thiazole derivatives could effectively target this enzyme, leading to decreased cell proliferation in cancer cell lines .
  • Structure-Activity Relationships :
    • Investigations into the SAR of thiazoles revealed that substituents at specific positions significantly affect biological activity, guiding future drug design efforts .

Properties

IUPAC Name

4-(4-fluorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHMTXKJVROLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311207
Record name 4-(4-Fluorophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383145-29-7
Record name 4-(4-Fluorophenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383145-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorophenyl)-1,3-thiazole
Reactant of Route 3
4-(4-Fluorophenyl)-1,3-thiazole
Reactant of Route 4
Reactant of Route 4
4-(4-Fluorophenyl)-1,3-thiazole
Reactant of Route 5
Reactant of Route 5
4-(4-Fluorophenyl)-1,3-thiazole
Reactant of Route 6
4-(4-Fluorophenyl)-1,3-thiazole
Customer
Q & A

Q1: The research mentions theoretical calculations were performed using DFT. What insights did these calculations provide about the 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole molecule?

A1: The DFT calculations using B3LYP/cc-pVDZ and LanL2MB basis sets provided a comprehensive understanding of the molecule's characteristics. Specifically, the calculations revealed:

  • Structural Insights: These calculations helped determine the bond lengths and angles within the molecule, offering a precise picture of its 3D conformation. []
  • Vibrational Frequencies: Theoretical infrared (IR) and Raman frequencies were determined, aiding in the interpretation of experimental spectroscopic data. []
  • Electronic Properties: The calculations explored the frontier molecular orbitals (FMOs), both occupied and unoccupied, giving insights into the molecule's reactivity and potential interactions. []
  • Charge Distribution: A molecular electrostatic potential (MEP) map was generated, highlighting areas of electron density and deficiency. This information is crucial for understanding how the molecule might interact with other molecules, including potential drug targets. []

Q2: The abstract mentions a "Reduced Density Gradient graph." How does this computational tool contribute to understanding the 4-(4-Fluorophenyl)-1,3-thiazole derivative?

A2: The Reduced Density Gradient (RDG) analysis, alongside Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses, was employed to visualize and characterize the non-covalent interactions present within the 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole molecule. [] Understanding these weak interactions is critical for comprehending the molecule's overall stability and its potential binding affinity to target proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.